Home > Products > Inhibitors/Agonists P268 > Irinotecan hydrochloride
Irinotecan hydrochloride - 100286-90-6

Irinotecan hydrochloride

Catalog Number: EVT-298794
CAS Number: 100286-90-6
Molecular Formula: C33H38N4O6
Molecular Weight: 586.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Irinotecan hydrochloride is a semi-synthetic water-soluble analog of camptothecin. [] It is classified as a topoisomerase I inhibitor, a type of anticancer drug. [, ] Its role in scientific research involves investigating its potential in various drug delivery systems, exploring its stability and compatibility with other drugs, and studying its degradation behavior. [, , , , , ]

Irinotecan Lactone

Compound Description: Irinotecan lactone is a less active, lipophilic form of irinotecan hydrochloride. It is formed through a reversible hydrolysis reaction of irinotecan hydrochloride in aqueous solutions. The lactone form is considered a prodrug and can be converted back to the active carboxylate form in vivo [].

Relevance: Irinotecan lactone is directly relevant to irinotecan hydrochloride as it is a prodrug form and a key component in the equilibrium between the lactone and carboxylate forms of irinotecan. The ratio of these two forms is crucial for the drug's efficacy and stability [].

SN-38 (7-Ethyl-10-hydroxycamptothecin)

Compound Description: SN-38 is the major active metabolite of irinotecan hydrochloride, approximately 100 times more potent than the parent drug []. It is responsible for the majority of irinotecan's antitumor activity, acting as a topoisomerase I inhibitor that disrupts DNA replication and repair in cancer cells [, , ].

Relevance: SN-38 is critically relevant to irinotecan hydrochloride as it is the primary mediator of its antitumor effects. Understanding the pharmacokinetics and metabolism of both irinotecan hydrochloride and SN-38 is crucial for optimizing treatment efficacy [, , , ].

7-Ethyl-10-hydroxycamptothecin glucuronide (SN-38G)

Compound Description: SN-38G is an inactive metabolite formed from SN-38 through glucuronidation in the liver. It is a major metabolite of irinotecan and is excreted in bile [].

Relevance: SN-38G is relevant to irinotecan hydrochloride as it represents a major detoxification pathway of the active metabolite SN-38. The balance between SN-38 formation and its conversion to SN-38G contributes to irinotecan's overall efficacy and toxicity profile [].

Cholic Acid

Compound Description: Cholic acid is a primary bile acid synthesized in the liver. It is involved in the digestion and absorption of fats in the small intestine [].

Relevance: Cholic acid has been investigated as a targeting ligand for delivering irinotecan hydrochloride to the liver. By conjugating cholic acid to irinotecan hydrochloride liposomes, researchers aim to enhance drug uptake by hepatocytes, potentially improving the treatment of liver cancer while minimizing systemic side effects [].

Curcumin

Relevance: Curcumin has been studied in combination with irinotecan hydrochloride for potential synergistic antitumor effects. Researchers have developed co-delivery systems, such as nanoparticles encapsulating both curcumin and irinotecan hydrochloride, to improve treatment efficacy against gastric cancer [, ].

Docetaxel

Relevance: Docetaxel has been explored in combination with irinotecan hydrochloride for treating refractory metastatic breast cancer []. The rationale behind this combination is to achieve synergistic or additive anticancer effects by targeting different mechanisms involved in tumor growth.

Cisplatin

Relevance: Cisplatin has been used in combination with irinotecan hydrochloride for treating cervical cancer and ovarian clear cell adenocarcinoma [, ]. The combination aims to improve treatment outcomes by exploiting their distinct mechanisms of action and potentially overcoming resistance to platinum-based chemotherapy.

Eicosapentaenoic acid (EPA)

Relevance: Research suggests that CPT-11 treatment can induce changes in intestinal mucosal fatty acid composition, including a decrease in EPA levels. This alteration in fatty acid balance is associated with increased inflammation and intestinal damage. Dietary supplementation with EPA-rich oils like perilla oil has shown potential in mitigating these adverse effects [].

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Relevance: This compound is a key precursor in the synthesis of irinotecan hydrochloride. Improved processes for its preparation and subsequent reaction with 7-ethyl-10-hydroxycamptothecin contribute to the efficient and cost-effective production of irinotecan hydrochloride [].

Overview

Irinotecan hydrochloride is a semisynthetic derivative of camptothecin, primarily used in the treatment of various cancers, particularly colorectal cancer. It functions as a topoisomerase I inhibitor, disrupting DNA replication and transcription, which ultimately leads to cell death. The compound is marketed under various brand names, including Camptosar.

Source

Irinotecan hydrochloride is derived from the natural alkaloid camptothecin, which is extracted from the bark of the Chinese tree Camptotheca acuminata. The compound was developed in the 1980s and has since become a crucial part of cancer chemotherapy regimens.

Classification

Irinotecan hydrochloride is classified as an antineoplastic agent. It falls under the category of topoisomerase inhibitors, specifically targeting topoisomerase I, an enzyme critical for DNA replication processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of irinotecan hydrochloride involves several steps, starting from 7-ethyl-10-hydroxycamptothecin. Various methods have been reported for its synthesis:

  1. Initial Reaction: 7-Ethyl-10-hydroxycamptothecin is reacted with [1,4']-bipiperidinyl-1'-carbonyl chloride in a solvent such as pyridine or dichloromethane at controlled temperatures (20-25°C) to form an intermediate compound.
  2. Formation of Irinotecan: The intermediate is further treated with hydrochloric acid to yield irinotecan hydrochloride.
  3. Purification: The product is purified through crystallization from solvents like ethanol or acetonitrile, often yielding high purity levels (99.8% or higher) as determined by High Performance Liquid Chromatography.

A notable synthesis route involves heating a mixture of irinotecan hydrochloride with water and ethanol at 75-80°C, followed by cooling and crystallization to obtain the trihydrate form with an 87% yield .

Molecular Structure Analysis

Structure and Data

Irinotecan hydrochloride has a molecular formula of C33H45ClN4O9 and a molecular weight of 677.18 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its pharmacological activity.

  • Molecular Structure: The core structure includes a tetracyclic ring system typical of camptothecin derivatives, with hydroxyl and ethyl substituents enhancing its solubility and bioactivity.

Structural Data

  • CAS Number: 136572-09-3
  • Chemical Structure: The structural representation can be visualized using chemical drawing software or databases such as PubChem .
Chemical Reactions Analysis

Reactions and Technical Details

Irinotecan hydrochloride undergoes various chemical reactions during its synthesis and application:

  1. Synthesis Reaction: The reaction between 7-ethyl-10-hydroxycamptothecin and [1,4']-bipiperidinyl-1'-carbonyl chloride forms irinotecan through nucleophilic substitution mechanisms.
  2. Hydrochloride Formation: Addition of hydrochloric acid converts the base form into its hydrochloride salt, enhancing solubility for pharmaceutical formulations.
  3. Degradation Pathways: Irinotecan can degrade under acidic conditions or upon exposure to light, forming inactive metabolites that must be monitored during storage.
Mechanism of Action

Process and Data

Irinotecan exerts its anticancer effects primarily through inhibition of topoisomerase I. This enzyme facilitates DNA unwinding during replication; by binding to the enzyme-DNA complex, irinotecan stabilizes it, preventing DNA re-ligation and leading to double-strand breaks during replication.

The mechanism can be summarized as follows:

  1. Binding: Irinotecan binds to the topoisomerase I-DNA complex.
  2. Stabilization: This binding stabilizes the cleaved DNA strand.
  3. Cell Cycle Arrest: Cells are unable to complete DNA replication, leading to apoptosis.

Data indicates that irinotecan's effectiveness can be influenced by genetic polymorphisms in enzymes involved in its metabolism, such as UDP-glucuronosyltransferases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water and organic solvents like ethanol.

Chemical Properties

  • Melting Point: Approximately 200°C.
  • pH Range: Solutions are typically acidic due to the presence of hydrochloric acid.

Relevant analyses indicate that irinotecan hydrochloride maintains stability under controlled conditions but may degrade when exposed to extreme pH levels or light .

Applications

Scientific Uses

Irinotecan hydrochloride is primarily used in oncology for:

  1. Colorectal Cancer Treatment: It is commonly used in combination therapies for metastatic colorectal cancer.
  2. Other Cancers: Investigated for efficacy in other malignancies such as lung cancer and ovarian cancer.
  3. Research Applications: Used in studies exploring drug resistance mechanisms and pharmacogenomics due to its variable metabolism among patients.

Recent studies also focus on enhancing delivery systems for irinotecan, such as nanoparticle formulations aimed at improving bioavailability and reducing side effects .

Chemical Structure and Physicochemical Properties of Irinotecan Hydrochloride

Molecular Composition and Stereochemical Configuration

Irinotecan hydrochloride is the hydrochloride salt of a semi-synthetic camptothecin derivative, with the systematic chemical name (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate hydrochloride. Its molecular formula is C₃₃H₃₉ClN₄O₆, with a molecular weight of 623.15 g/mol for the anhydrous form and 677.19 g/mol for the trihydrate form [4] [6] [9].

The structure features a pentacyclic camptothecin core with a critical S-configured chiral center at the C-20 position (camptothecin numbering system), which is essential for biological activity. This stereochemical configuration creates a specific three-dimensional orientation that enables optimal interaction with the topoisomerase I-DNA complex. The molecule contains a bis-piperidine side chain attached via a carbamate linkage at the C-10 position, which confers enhanced water solubility compared to the parent camptothecin compound [4] [6]. Key functional groups include:

  • A labile α-hydroxy-δ-lactone ring in the E-ring (pKa ~6.7) that undergoes pH-dependent hydrolysis
  • A carbamate linkage connecting the camptothecin core to the bipiperidine moiety
  • Tertiary amine functionality in the bipiperidine side chain (pKa ~9.4) that forms the hydrochloride salt
  • Conjugated quinoline and pyridone systems contributing to UV absorption
  • Table 1: Key Molecular Descriptors of Irinotecan Hydrochloride
    PropertyValueReference
    Molecular Formula (anhydrous)C₃₃H₃₉ClN₄O₆ [6]
    Molecular Weight (anhydrous)623.15 g/mol [6]
    Molecular Formula (trihydrate)C₃₃H₄₅ClN₄O₉ [9] [10]
    Molecular Weight (trihydrate)677.19 g/mol [9]
    Stereocenter ConfigurationS at C-20 [7]
    logP (Predicted)3.94 [4]
    Water Solubility (Predicted)0.107 mg/mL [4]

Polymorphic Forms and Hydrate Characterization

Irinotecan hydrochloride exhibits complex solid-state behavior with multiple polymorphic and hydrated forms that significantly influence its pharmaceutical properties. At least eight distinct crystalline forms (designated A through H) have been identified, with the trihydrate (Form B) being the commercially relevant form used in marketed injectable formulations [1] [3] [7].

Form B (Trihydrate): This crystalline hydrate is characterized by a channel hydrate structure where water molecules reside in lattice channels. Thermogravimetric analysis shows dehydration onset at approximately 35°C, with a three-step weight loss corresponding to the release of three water molecules. Dynamic vapor sorption studies reveal that the trihydrate is non-stoichiometric under varying relative humidity (RH) conditions, necessitating storage at 40-60% RH to maintain the trihydrate stoichiometry [5] [9]. The powder X-ray diffraction (PXRD) pattern of Form B exhibits characteristic peaks at 2θ = 6.4°, 9.6°, 12.5°, and 19.7°.

Form C (Anhydrous): Prepared by crystallizing irinotecan hydrochloride from acetone, acetonitrile, or tetrahydrofuran, this polymorph lacks hydration water and shows superior water solubility compared to Form B. Its PXRD pattern displays distinct peaks at 2θ = 9.15°, 10.00°, 11.80°, 12.20°, 13.00°, and 13.40° [1] [3]. Form C demonstrates enhanced dissolution properties but lower thermodynamic stability under ambient humidity conditions compared to the trihydrate.

Form H (Hydrate): A recently characterized polymorph crystallized from dichloromethane solutions, containing variable hydration (1-5 water molecules). This form shows a unique PXRD pattern with peaks at 2θ = 8.53°, 9.04°, 10.23°, 11.65°, 17.01°, 18.08°, 19.17°, and 24.30° [7]. Infrared spectroscopy reveals characteristic absorption bands at 1746 cm⁻¹ (C=O lactone), 1719 cm⁻¹ (C=O carbamate), and 1659 cm⁻¹ (C=O pyridone).

  • Table 2: Characterization of Major Irinotecan Hydrochloride Polymorphs
    FormHydration StateKey PXRD Peaks (2θ)Preparation MethodStability Characteristics
    Form BTrihydrate6.4°, 9.6°, 12.5°, 19.7°Crystallization from waterStable at 40-60% RH; dehydration at >35°C
    Form CAnhydrous9.15°, 10.00°, 11.80°, 12.20°Organic solvents (acetone, THF)Higher solubility; hygroscopic
    Form HVariable (1-5 H₂O)8.53°, 9.04°, 10.23°, 11.65°Dichloromethane crystallizationContains channel water; stable below 40°C
    AmorphousVariableNo distinct peaksFreeze-dryingHygroscopic; variable dissolution

Hydrate conversion studies demonstrate that storage conditions critically impact form stability. Form B maintains its trihydrate structure only within 40-60% RH at 25°C, converting to lower hydrates at lower RH and deliquescing at higher RH. This behavior necessitates strict environmental controls during pharmaceutical processing and storage [5] [9].

pH-Dependent Solubility and Stability Profiles

The physicochemical behavior of irinotecan hydrochloride in aqueous systems is dominated by pH-dependent equilibrium between two primary species: the active lactone form and the inactive carboxylate form. This equilibrium profoundly influences both solubility and chemical stability profiles [2] [8].

Lactone-Carboxylate Equilibrium:Below pH 4.0, the lactone form predominates (>95%), characterized by the intact closed E-ring. As pH increases, reversible hydrolysis occurs, resulting in ring opening to form the carboxylate species. At physiological pH (7.4), the carboxylate form dominates (approximately 90%), which exhibits significantly higher water solubility (>10 mg/mL) but substantially reduced topoisomerase I inhibitory activity compared to the lactone form [8]. The pKa values governing these transitions are approximately 6.7 (ionization of the lactone hydroxyl) and 9.4 (tertiary amine in the side chain).

Solubility Profile:Irinotecan hydrochloride shows pH-dependent solubility:

  • Maximum solubility in acidic conditions (pH <4): >20 mg/mL
  • Minimum solubility between pH 4-6: ~0.1-0.5 mg/mL
  • Increased solubility under neutral/basic conditions (pH >7): >10 mg/mL

This "U-shaped" solubility profile directly results from the ionization states of the lactone/carboxylate equilibrium and the protonation state of the bipiperidine moiety [6] [8].

  • Table 3: pH-Dependent Solubility and Stability Characteristics
    pH ConditionPredominant FormSolubility (mg/mL)Degradation Rate (k, h⁻¹)Storage Recommendations
    <4.0Lactone cation>200.002-0.005Refrigerated, light-protected
    4.0-6.0Lactone-carboxylate equilibrium0.1-0.50.005-0.015Most unstable; avoid this range
    >7.0Carboxylate anion>100.010-0.020Room temperature (limited stability)

Stability Kinetics:Degradation follows pseudo-first-order kinetics, with maximum stability observed at pH ≤4.0. At 25°C in phosphate buffer systems, the degradation rate constant (k) increases from 0.002 h⁻¹ at pH 4.0 to 0.020 h⁻¹ at pH 7.4. The degradation products include the inactive carboxylate form, APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin), and NPC (7-ethyl-10-(4-amino-1-piperidino) carbonyloxycamptothecin) [2] [8]. Temperature accelerates degradation, with studies showing a 3-5 fold increase in degradation rate when temperature increases from 25°C to 37°C.

These properties have direct formulation implications. Licensed products contain lactic acid to maintain pH ~3.5 after dilution, preserving the active lactone form. Dilution in 5% dextrose (pH ~4.5) provides superior stability compared to 0.9% sodium chloride (pH ~5.5-7.0) [2].

Supersaturation Dynamics and Nanosized Cluster Formation in Aqueous Solutions

The commercial irinotecan hydrochloride injection concentrate (20 mg/mL) represents a thermodynamically metastable supersaturated solution that exhibits exceptional kinetic stability due to the formation of nanosized clusters. This unique behavior enables the preparation of a ready-to-dilute concentrate that maintains stability throughout its shelf life [5].

Cluster Formation Mechanism:At concentrations exceeding 1-2 mg/mL, irinotecan molecules spontaneously self-assemble into dimers approximately 1.5 nm in size through π-π stacking interactions between the planar camptothecin cores. These dimers further aggregate into liquid-like nanosized clusters averaging 150 nm in diameter, as confirmed by dynamic light scattering measurements. The formation of these supramolecular structures is evidenced by the nonlinear van't Hoff plot, which deviates significantly from ideal solution behavior at concentrations above 5 mg/mL [5].

Stabilization Factors:The nanosized clusters create a kinetic barrier that prevents crystallization through several mechanisms:

  • Reduced Molecular Diffusion: Cluster formation decreases the diffusion coefficient of drug molecules, slowing molecular mobility
  • Increased Activation Energy: The energy barrier for nucleation is elevated due to the stability of the cluster interface
  • Surface Charge Repulsion: Protonated amine groups create positive zeta potential (+15 to +30 mV), generating electrostatic repulsion between clusters

This cluster stabilization explains the remarkable shelf-life (up to 36 months) of the supersaturated 20 mg/mL commercial formulation when stored at 2-8°C. The stability profile extends to diluted solutions, with studies demonstrating that diluted irinotecan (0.12-2.5 mg/mL) in 0.9% sodium chloride or 5% glucose remains physicochemically stable for up to 84 days when stored in polyolefin bags at 20-25°C with light protection [2] [5].

Concentration Effects:

  • <1 mg/mL: Molecular dispersion predominates; follows ideal solution behavior
  • 1-5 mg/mL: Dimer formation begins; slight deviation from linear van't Hoff plot
  • 5-15 mg/mL: Cluster nucleation and growth; significant non-ideality
  • >15 mg/mL: Mature cluster network formation; high kinetic stability

The pharmaceutical advantage of this supersaturated system is significant. The high-concentration formulation (20 mg/mL) reduces packaging volume, transportation costs, and cold chain requirements compared to more dilute formulations. Furthermore, it enables versatile dosing through on-site dilution to the required concentration immediately before administration [2] [5].

Properties

CAS Number

100286-90-6

Product Name

Irinotecan hydrochloride

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

Molecular Formula

C33H38N4O6

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1

InChI Key

UWKQSNNFCGGAFS-XIFFEERXSA-N

Solubility

Soluble
1.07e-01 g/L

Synonyms

7 Ethyl 10 hydroxycamptothecin
7-ethyl-10-hydroxycamptothecin
Camptosar
Camptothecin 11
camptothecin-11
CPT 11
CPT-11
CPT11
irinotecan
irinotecan hydrochloride
Irrinotecan
NK012 compound
SN 38
SN 38 11
SN-38
SN-38-11
SN3811

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.